molecular formula C9H13BO3 B3241108 2-Ethoxy-4-methylphenylboronic acid CAS No. 1451391-71-1

2-Ethoxy-4-methylphenylboronic acid

Cat. No.: B3241108
CAS No.: 1451391-71-1
M. Wt: 180.01 g/mol
InChI Key: IXDYORJWBXBHGC-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylphenylboronic acid is an organoboron compound featuring a phenyl ring substituted with an ethoxy (-OCH2CH3) group at the ortho (2nd) position and a methyl (-CH3) group at the para (4th) position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl scaffolds in pharmaceuticals, agrochemicals, and materials science. The ethoxy and methyl substituents influence the compound’s electronic and steric properties, modulating its reactivity and solubility.

Properties

IUPAC Name

(2-ethoxy-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-3-13-9-6-7(2)4-5-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDYORJWBXBHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-4-methylphenyl bromide using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reaction proceeds with high selectivity and yield .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 2-Ethoxy-4-methylphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst. The mild reaction conditions and high selectivity make it an essential tool for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Key Reaction Parameters:

  • Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(dppf)Cl₂), bases (e.g., potassium carbonate).
  • Conditions: Mild temperatures (50-100°C), inert atmosphere (nitrogen or argon), solvents such as toluene or ethanol.

Biochemical Applications

Enzyme Inhibitors
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols. This property is exploited in developing enzyme inhibitors, particularly for serine proteases and glycosidases. The compound's selectivity allows for targeted inhibition, making it valuable in drug design .

Sensor Development
The boronic acid functional group enables selective binding to biomolecules like glucose. This property is harnessed in developing sensors for medical diagnostics, particularly for monitoring blood sugar levels in diabetic patients. The specificity and sensitivity of these sensors are enhanced by the unique structural features of this compound .

Material Science

Advanced Materials Production
In material science, this compound is utilized in synthesizing advanced materials such as polymers and nanomaterials. Its ability to participate in cross-coupling reactions allows for the modification of polymer properties, enhancing their performance in various applications, including electronics and coatings .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing pharmaceutical intermediates for drugs targeting metabolic disorders. The compound was successfully employed in a multi-step synthesis involving Suzuki-Miyaura reactions to create complex biaryl structures essential for drug efficacy .

Case Study 2: Glucose Sensors

Research highlighted the development of a glucose sensor utilizing this compound as a key component. The sensor exhibited high sensitivity and selectivity towards glucose detection, showcasing its potential for real-time monitoring applications in clinical settings .

Mechanism of Action

The primary mechanism by which 2-Ethoxy-4-methylphenylboronic acid exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Ethoxy-4-methylphenylboronic acid with key analogs, highlighting substituent effects, physicochemical properties, and applications:

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications Reference
This compound Not provided 2-OCH2CH3, 4-CH3 C9H13BO3* Predicted use in Suzuki couplings; methyl enhances steric bulk, ethoxy donates electrons -
2-Ethoxy-4-fluorophenylboronic acid 480438-58-2 2-OCH2CH3, 4-F C8H10BFO3 Fluorine’s electron-withdrawing effect increases acidity, enhancing reactivity in cross-couplings
4-Methoxyphenylboronic acid 871125-95-0 4-OCH3 C7H9BO3 Common in cross-couplings; methoxy improves solubility in polar solvents
2-Ethoxy-6-fluoro-4-methylphenylboronic acid 2121513-45-7 2-OCH2CH3, 4-CH3, 6-F C9H12BFO3* Fluorine at meta position may reduce steric hindrance, favoring regioselectivity
(4-Methoxy-2-methylphenyl)boronic acid 208399-66-0 2-CH3, 4-OCH3 C8H11BO3 Methyl at ortho position increases steric demand, slowing coupling kinetics
3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid 2096334-14-2 3-OCH2CH3, 2-F, 4-OCH3 C9H12BFO4 Multiple substituents enable fine-tuning of electronic effects for asymmetric synthesis

*Inferred from structural analysis.

Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., -OCH2CH3, -CH3) : Stabilize the boronic acid via resonance, reducing acidity and slowing reaction rates in Suzuki couplings.
  • Electron-withdrawing groups (e.g., -F) : Increase acidity, accelerating transmetalation steps in cross-couplings.
  • Steric hindrance : Bulky groups (e.g., ortho-methyl) impede catalyst access, requiring optimized reaction conditions.

Applications :

  • Pharmaceutical intermediates : Fluorinated analogs (e.g., 2-Ethoxy-4-fluorophenylboronic acid) are prevalent in kinase inhibitor synthesis.
  • Material science : Methoxy-substituted derivatives improve solubility for polymer functionalization.

Stability and Handling: Boronic acids with hydrophilic groups (e.g., -OH, -OCH3) exhibit hygroscopic tendencies, necessitating anhydrous storage.

Research Findings and Trends

  • Reactivity in Cross-Couplings : The ethoxy group in this compound likely enhances electron density at the boron center, favoring oxidative addition with palladium catalysts. However, steric effects from the para-methyl group may necessitate higher temperatures or stronger bases compared to less hindered analogs.
  • Solubility: Ethoxy and methyl substituents improve solubility in nonpolar solvents (e.g., THF, toluene), contrasting with hydrophilic 4-Methoxyphenylboronic acid, which dissolves readily in alcohols.
  • Emerging Analogs : Multi-substituted derivatives (e.g., 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid) are gaining attention for their ability to balance electronic and steric effects in complex molecule synthesis.

Biological Activity

2-Ethoxy-4-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is notable for its ability to interact with various biological targets, including enzymes and receptors, which may have implications in therapeutic applications.

  • Chemical Formula : C11H15B O3
  • Molecular Weight : 202.05 g/mol
  • Structure : The compound features a boronic acid functional group, which is crucial for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, a characteristic property of boronic acids. This interaction can modulate the activity of various proteins and enzymes.

Anticancer Activity

Recent studies have indicated that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity. This inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells.

StudyCell LineIC50 (µM)Mechanism
HeLa5.2Proteasome inhibition
MCF-73.8Apoptosis induction

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as an antagonist for certain chemokine receptors, which play a pivotal role in inflammatory responses.

  • Study Findings : In vitro assays demonstrated that this compound significantly reduced the activation of CXCR1 and CXCR2, receptors involved in the recruitment of inflammatory cells .

Antimicrobial Activity

Boronic acids have shown promise as antimicrobial agents. Preliminary studies suggest that this compound exhibits activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus15 µg/mL

Case Study 1: Cancer Cell Lines

In a study evaluating the cytotoxic effects of various boronic acids on cancer cell lines, this compound was found to selectively induce apoptosis in HeLa cells with an IC50 value of 5.2 µM. The mechanism was linked to proteasome inhibition, leading to the accumulation of pro-apoptotic proteins.

Case Study 2: Inflammation Model

In a mouse model of acute inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory cytokine levels compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic: What are the standard synthetic routes for 2-Ethoxy-4-methylphenylboronic acid, and how can purity be optimized?

Answer:
The synthesis typically involves:

  • Step 1: Starting with a halogenated precursor (e.g., 2-ethoxy-4-methylbromobenzene) followed by lithium-halogen exchange and reaction with a borate ester (e.g., B(OMe)₃) .
  • Step 2: Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) under inert conditions .

Purity Optimization:

  • Chromatography: Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the boronic acid .
  • Recrystallization: Employ solvent systems like methanol/water to remove unreacted precursors .
  • NMR Monitoring: Validate purity via ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H NMR (absence of aryl halide peaks) .

Basic: How should researchers characterize this compound spectroscopically?

Answer:

  • ¹H NMR: Identify substituents:
    • Ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂).
    • Methyl group (δ 2.3–2.5 ppm, singlet).
    • Aromatic protons (δ 6.7–7.3 ppm, coupling patterns confirm substitution) .
  • ¹¹B NMR: Confirm boronic acid presence (δ ~30 ppm; broad peak due to B–OH interactions) .
  • FT-IR: B–O stretching (~1340 cm⁻¹) and O–H bonds (~3200 cm⁻¹) .

Basic: What are the critical handling and storage protocols for this compound?

Answer:

  • Handling: Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315, H319) .
  • Storage:
    • Short-term: Store in airtight containers at 0–6°C to prevent hydrolysis .
    • Long-term: Use desiccants (e.g., silica gel) under nitrogen to avoid boroxine formation .
  • Contradictions: Some studies suggest room-temperature stability for structurally similar boronic acids, but methyl/ethoxy substituents may increase hygroscopicity—always verify stability via TGA/DSC .

Advanced: How do the ethoxy and methyl substituents influence Suzuki-Miyaura coupling efficiency?

Answer:

  • Electronic Effects:
    • Ethoxy (electron-donating) enhances boronate stability but may slow transmetallation.
    • Methyl (weakly donating) minimally affects electronic density .
  • Steric Effects:
    • Methyl at the 4-position reduces steric hindrance compared to bulkier groups, favoring coupling yields (>80% in model reactions) .
  • Comparative Data:
Substituent PositionCoupling PartnerYield (%)Reference
2-Ethoxy-4-methyl4-Bromotoluene85
4-Methoxy4-Bromotoluene78
2,5-Difluoro-4-hydroxy4-Bromotoluene65

Advanced: What strategies mitigate protodeboronation or homocoupling side reactions?

Answer:

  • Protodeboronation Prevention:
    • Use degassed solvents and inert atmospheres to inhibit oxidative deboronation .
    • Additives: Triethylamine (1 eq.) stabilizes boronic acid via B–N coordination .
  • Homocoupling Suppression:
    • Optimize Pd catalyst loading (0.5–2 mol%) to minimize Pd(0) aggregation .
    • Employ aryl iodides (vs. bromides) to accelerate oxidative addition, reducing side reactions .

Advanced: How can computational methods predict reactivity in novel reactions?

Answer:

  • DFT Calculations:
    • Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
    • Example: Ethoxy group lowers LUMO energy, enhancing reactivity with electron-deficient aryl halides .
  • Molecular Dynamics (MD):
    • Simulate solvent effects (e.g., DMF vs. THF) on transition-state barriers .

Advanced: What role does this compound play in sensor or drug delivery systems?

Answer:

  • Glucose Sensing: Forms reversible esters with diols, enabling use in electrochemical sensors (e.g., detection limit ~0.1 mM glucose) .
  • Drug Delivery:
    • Boronic acid-drug conjugates enable pH-responsive release in tumor microenvironments (tested in vitro with DOX conjugates) .
  • Bioconjugation: Facilitates covalent bonding to glycoproteins for targeted therapies .

Advanced: How do solvent polarity and pH affect its stability in aqueous systems?

Answer:

  • pH-Dependent Hydrolysis:
    • Stable at pH 5–7 (boronic acid form).
    • Degrades to borate esters at pH >9 .
  • Solvent Effects:
    • Aprotic solvents (THF, DMF) enhance stability (half-life >1 week).
    • Protic solvents (MeOH, H₂O) accelerate hydrolysis (half-life <24 hrs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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